Ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester
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Overview
Description
Ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester is a chemical compound with the molecular formula C16H21NO3. It is also known by its synonyms such as 1-cyano-4,4-dimethyl-1-phenylpentyl ethaneperoxoate and peracetic acid 1-cyano-4,4-dimethyl-1-phenylpentyl ester . This compound is characterized by its unique structure, which includes a cyano group, a phenyl ring, and a peroxo ester functional group.
Preparation Methods
The synthesis of ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester typically involves the reaction of 1-cyano-4,4-dimethyl-1-phenylpentanol with ethaneperoxoic acid under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester undergoes various chemical reactions, including:
Oxidation: The peroxo ester group can participate in oxidation reactions, often leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethaneperoxoic acid moiety is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving peroxo esters.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester involves its interaction with molecular targets through its functional groups. The peroxo ester group can generate reactive oxygen species, which can oxidize various substrates. The cyano group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic compounds .
Comparison with Similar Compounds
Ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester can be compared with similar compounds such as:
Ethaneperoxoic acid, 1-cyano-1-(2-methylphenyl)ethyl ester: Similar in structure but with a different substitution pattern on the phenyl ring.
Ethaneperoxoic acid, 1-cyano-1-[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]pentyl ester: Contains an additional dioxolane ring, which alters its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
58422-75-6 |
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Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(1-cyano-4,4-dimethyl-1-phenylpentyl) ethaneperoxoate |
InChI |
InChI=1S/C16H21NO3/c1-13(18)19-20-16(12-17,11-10-15(2,3)4)14-8-6-5-7-9-14/h5-9H,10-11H2,1-4H3 |
InChI Key |
ZKSWJCZLGYBLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OOC(CCC(C)(C)C)(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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